molecular formula C15H23N5O3 B2992698 N1-(2-methoxyethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1396573-91-3

N1-(2-methoxyethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2992698
CAS No.: 1396573-91-3
M. Wt: 321.381
InChI Key: WBLUUDCWCHFDNJ-UHFFFAOYSA-N
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Description

N1-(2-Methoxyethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl diamide) backbone. The compound features two distinct substituents:

  • N2-substituent: A (1-(pyrazin-2-yl)piperidin-4-yl)methyl group, combining a piperidine ring (a common scaffold in medicinal chemistry for conformational flexibility) with a pyrazine heterocycle. Pyrazine is an electron-deficient aromatic ring that may enhance binding interactions with biological targets, such as enzymes or receptors.

The pyrazine moiety differentiates it from other oxalamides, which often incorporate pyridine (e.g., ) or thiazole rings (e.g., ).

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-23-9-6-18-14(21)15(22)19-10-12-2-7-20(8-3-12)13-11-16-4-5-17-13/h4-5,11-12H,2-3,6-10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLUUDCWCHFDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1CCN(CC1)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the pyrazine and piperidine intermediates. One common method involves the reaction of 2-chloropyrazine with piperidine in the presence of a base to form the pyrazinylpiperidine intermediate. This intermediate is then reacted with oxalyl chloride to form the oxalamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N1-(2-methoxyethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2-methoxyethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring and piperidine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Role of N1 Substituents

  • Hydrophobic vs. Hydrophilic Groups :
    • The 2-methoxyethyl group in the target compound likely enhances solubility compared to hydrophobic aryl groups (e.g., 4-chlorophenyl in ).
    • Aryl groups (e.g., 4-chlorophenyl) are common in antiviral oxalamides, possibly aiding target binding via π-π interactions .

Role of N2 Substituents

  • Heterocyclic Moieties :

    • Pyrazine (target compound) vs. pyridine (): Pyrazine’s nitrogen-rich structure may improve binding to metal ions or polar residues in enzymes.
    • Thiazole (): Enhances antiviral potency by mimicking natural substrates or stabilizing protein-ligand interactions.
  • Piperidine Derivatives :

    • Piperidin-4-ylmethyl groups (target compound, ) offer conformational flexibility, critical for interacting with deep binding pockets (e.g., HIV gp120) .

Biological Activity

N1-(2-methoxyethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial properties, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Pyrazine ring : Contributes to its interaction with biological targets.
  • Piperidine moiety : Enhances binding properties to enzymes and receptors.
  • Oxalamide group : Influences solubility and stability.

Its molecular formula is C17H24N4O3C_{17}H_{24}N_4O_3 with a molecular weight of approximately 321.37 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The presence of the pyrazine and piperidine groups suggests potential interactions with specific biological targets, such as enzymes involved in metabolic pathways or microbial resistance mechanisms .

Table 1: Antimicrobial Activity Data

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans1264

The exact mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme inhibition : Interaction with enzymes that are crucial for microbial survival.
  • Receptor modulation : Binding to specific receptors that may alter cellular signaling pathways.

Studies suggest that the compound may inhibit the binding of essential proteins or disrupt metabolic processes critical for microbial growth .

Therapeutic Applications

Given its biological activity, this compound is being explored for various therapeutic applications:

  • Antimicrobial agents : Development of new antibiotics targeting resistant strains.
  • Cancer therapy : Potential as an adjunct therapy in targeting cancer cell metabolism.
  • HIV entry inhibitors : Structural similarities to compounds that inhibit HIV entry suggest further investigation into antiviral applications .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at low concentrations, suggesting potential for development as a therapeutic agent against resistant strains .

Case Study 2: Antiviral Activity

In vitro studies have shown promising results regarding the inhibition of HIV entry through modulation of receptor interactions. The compound demonstrated effectiveness against both X4 and R5 tropic strains, indicating broad-spectrum antiviral potential .

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